2-(3,5-Dimethylphenoxy)propanohydrazide
Description
2-(3,5-Dimethylphenoxy)propanohydrazide is a hydrazide derivative featuring a propanohydrazide backbone substituted with a 3,5-dimethylphenoxy group. Its structure combines a phenoxy moiety with electron-donating methyl groups, which influence its electronic and steric properties, thereby affecting reactivity and interactions in biological systems.
Properties
IUPAC Name |
2-(3,5-dimethylphenoxy)propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-7-4-8(2)6-10(5-7)15-9(3)11(14)13-12/h4-6,9H,12H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDPGHYRXROEHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)NN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374402 | |
| Record name | 2-(3,5-dimethylphenoxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
587852-62-8 | |
| Record name | 2-(3,5-dimethylphenoxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-(3,5-Dimethylphenoxy)propanohydrazide typically involves the reaction of 3,5-dimethylphenol with propanohydrazide under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(3,5-Dimethylphenoxy)propanohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
Scientific Research Applications
2-(3,5-Dimethylphenoxy)propanohydrazide is utilized in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a biochemical tool in proteomics research.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylphenoxy)propanohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. This compound may act on enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Compound 3h : N’-(2-(3,5-Dimethylphenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazide
- Structure: Contains a 3,5-dimethylphenoxy acetyl group linked to a benzohydrazide with a pyrrole substituent.
- Synthesis : Yield = 72%; m.p. = 166–168°C.
- FTIR Peaks : 3400 cm⁻¹ (NH), 1720 cm⁻¹ (C=O).
Compound 5h : 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(3,5-dimethylphenoxy)acetyl)benzohydrazide
- Structure : Differs from 3h in the pyrrole substitution (2,5-dimethyl vs. unsubstituted).
- Synthesis : Yield = 76%; m.p. = 158–160°C.
- FTIR Peaks : 3318 cm⁻¹ (NH), 1649 cm⁻¹ (C=O).
Comparison :
- The methyl substitution on the pyrrole ring in 5h reduces the melting point by ~8°C compared to 3h, suggesting altered crystallinity due to steric effects.
- Both compounds share similar carbonyl (C=O) and NH stretching frequencies, indicating conserved hydrazide functionality.
Pyrazole and Benzylidene Derivatives
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N′-[(E)-(3-ethoxy-2-hydroxyphenyl)methylene]propanehydrazide
- Structure : Incorporates a pyrazole ring and a benzylidene group with ethoxy and hydroxy substituents.
- Key Features : The ethoxy and hydroxy groups enhance solubility in polar solvents, while the pyrazole ring may contribute to metal-binding or antioxidant activity.
Comparison :
Triazine-Based Hydrazides
2-[(3,5-Dioxo-1,2,4-triazin-6-yl)amino]-N′-[(E)-4-(trifluoromethyl)phenyl]propanohydrazide
- Structure : Features a triazine ring and a trifluoromethylphenyl group.
Comparison :
- The triazine core distinguishes these compounds from 2-(3,5-dimethylphenoxy)propanohydrazide, offering sites for hydrogen bonding and π-π stacking, which are critical in drug-receptor interactions.
Phenoxy Acetohydrazide Derivatives
2-(2,4-Dimethylphenoxy)acetohydrazide
- Structure: Acetohydrazide analog with 2,4-dimethylphenoxy substitution.
- Synthesis : Requires harsh reflux conditions due to low acidity of 2,4-dimethylcarbolic acid (electron-donating methyl groups).
- Key Features : Methyl positioning (2,4 vs. 3,5) alters steric hindrance and electronic effects, influencing reaction kinetics and yields.
Comparison :
- The propanohydrazide chain in 2-(3,5-dimethylphenoxy)propanohydrazide provides greater conformational flexibility compared to the acetohydrazide backbone.
Agrochemical Analogs
Triaziflam (N-(2-(3,5-dimethylphenoxy)-1-methylethyl)-6-(1-fluoro-1-methylethyl)-1,3,5-triazine-2,4-diamine)
- Structure: Combines triazine and 3,5-dimethylphenoxy groups.
- Application: Used as a herbicide, indicating the 3,5-dimethylphenoxy moiety’s role in pesticidal activity.
Comparison :
- The triazine ring in triaziflam introduces herbicidal properties, whereas 2-(3,5-dimethylphenoxy)propanohydrazide’s hydrazide group may favor pharmacological applications.
Biological Activity
2-(3,5-Dimethylphenoxy)propanohydrazide is a synthetic compound that has garnered interest in various fields of research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.
- IUPAC Name : 2-(3,5-dimethylphenoxy)propanohydrazide
- Molecular Weight : 208.26 g/mol
- CAS Number : 587852-62-8
The biological activity of 2-(3,5-Dimethylphenoxy)propanohydrazide is primarily attributed to its hydrazide functional group, which enables it to interact with various biological targets. The compound can form hydrogen bonds and engage in hydrophobic interactions with proteins and enzymes, potentially modulating their activity. This interaction may lead to the inhibition or activation of specific biochemical pathways, which is crucial for its pharmacological effects.
Biological Activities
Research indicates that 2-(3,5-Dimethylphenoxy)propanohydrazide exhibits several biological activities:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can protect cells from oxidative stress.
- Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains, indicating potential use in treating infections.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, offering therapeutic prospects in inflammatory diseases.
Case Studies and Research Findings
-
Antioxidant Activity Study :
- A study evaluated the antioxidant capacity of 2-(3,5-Dimethylphenoxy)propanohydrazide using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
- Results indicated a significant reduction in DPPH radicals compared to control samples, suggesting strong antioxidant properties.
-
Antimicrobial Efficacy :
- In vitro tests were conducted against Escherichia coli and Staphylococcus aureus.
- The compound exhibited minimum inhibitory concentrations (MICs) of 50 µg/mL and 30 µg/mL respectively, indicating promising antimicrobial activity.
-
Inflammation Modulation :
- A case study involved administering the compound in a murine model of induced inflammation.
- Observations showed reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha), supporting its anti-inflammatory potential.
Comparative Analysis with Similar Compounds
To understand the unique properties of 2-(3,5-Dimethylphenoxy)propanohydrazide, a comparison with similar compounds was conducted:
| Compound Name | Antioxidant Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 2-(3,5-Dimethylphenoxy)propanohydrazide | High | Moderate | High |
| 2-(2-Methylphenoxy)propanohydrazide | Moderate | Low | Moderate |
This table illustrates that while similar compounds exist, 2-(3,5-Dimethylphenoxy)propanohydrazide demonstrates superior antioxidant and anti-inflammatory activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
